2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide, commonly known as Dioxidine, is a synthetic antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains []. It is particularly effective against anaerobic bacteria [, , , , ], demonstrating significantly enhanced potency under anaerobic conditions compared to aerobic environments [, , , ]. Dioxidine plays a critical role in scientific research as a valuable tool for investigating bacterial sensitivity and resistance, exploring its mechanisms of action, and developing novel antibacterial strategies.
Dioxidine is an N,N′-dioxide derivative of quinoxaline, characterized by two hydroxymethyl groups at positions 2 and 3 of the quinoxaline ring. This structure is confirmed by FTIR and UV-Vis spectroscopy analysis, which indicates that the chemical structure of Dioxidine remains unchanged after cryochemical modification [].
Dioxidine's primary mechanism of action involves inhibiting nucleic acid synthesis in bacterial cells [, ]. Studies demonstrate that Dioxidine significantly reduces the levels of DNA and RNA, with a more pronounced effect on DNA synthesis []. The drug also induces structural alterations in the bacterial cell wall, leading to loosening and membrane release []. These changes are dose-dependent and more pronounced in growing cultures compared to stationary ones [].
Cryochemical modification of Dioxidine yields nanoforms with particle sizes ranging from 50 to 300 nm []. This process alters the crystal structure of Dioxidine, resulting in a higher dissolution rate compared to the original pharmaceutical substance []. Studies reveal the existence of three polymorphic crystal phases in cryomodified Dioxidine: two anhydrous phases (triclinic and monoclinic) and one hydrated form [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2